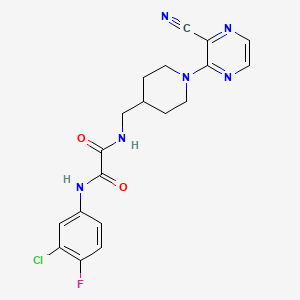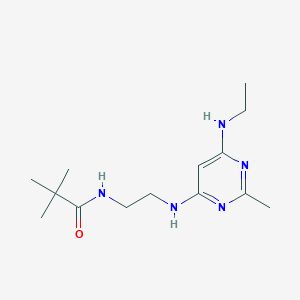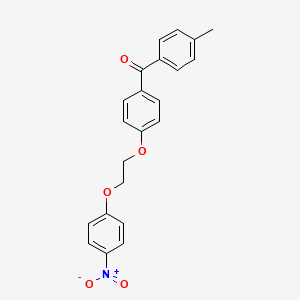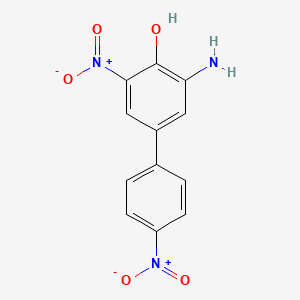
2,6-Dimethyl-4-(4-nitrobenzoyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
DNBMM has been studied for its potential use in synthesis, drug design, and biological research. Morpholine-functional homopolymers and copolymers, involving the utilization of morpholine derivatives, have been synthesized through nitroxide mediated polymerization.Molecular Structure Analysis
The molecular structure of morpholine derivatives has been analyzed, revealing intramolecular and intermolecular interactions. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in materials science and pharmaceuticals.Chemical Reactions Analysis
Morpholine, 2,6-dimethyl- reacts with oxidizing agents . It neutralizes acids in exothermic reactions to form salts plus water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Wissenschaftliche Forschungsanwendungen
Thermo-responsive Copolymers
Morpholine-functional homopolymers and copolymers, involving the utilization of morpholine derivatives, have been synthesized through nitroxide mediated polymerization. These materials demonstrate aqueous thermo-responsiveness, which can be adjusted through copolymer composition and concentration, finding potential application in smart materials and controlled drug release systems (Lessard, Savelyeva, & Maríc, 2012).
Hypoxic Cell Imaging
A fluorescent probe incorporating morpholine groups has been developed for the selective detection of hypoxia in tumor cells. This probe is based on the reduction of a 4-nitroimidazole moiety and demonstrates high selectivity, sensitivity, and no cytotoxicity, making it suitable for biomedical research applications, especially in imaging disease-relevant hypoxia (Feng et al., 2016).
Molecular Structure Analysis
The molecular structure of morpholine derivatives has been analyzed, revealing intramolecular and intermolecular interactions. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in materials science and pharmaceuticals (Akkurt et al., 2005).
Nonlinear Optical Materials
Research on Morpholinium 2-chloro-4-nitrobenzoate has highlighted its potential as a second-order nonlinear optical (NLO) material. This work focuses on the synthesis, solubility, and optical properties of the compound, indicating its suitability for phasematchable NLO crystal applications in device fabrication (Karthick et al., 2018).
Palladium-catalyzed Aminocarbonylations
Dimethylformamide has been explored as a carbon monoxide source in palladium-catalyzed aminocarbonylations, with morpholine being one of the amines tested. This method offers a convenient alternative for the synthesis of aryl amides, applicable in the pharmaceutical industry (Wan, Alterman, Larhed, & Hallberg, 2002).
Eigenschaften
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-9-7-14(8-10(2)19-9)13(16)11-3-5-12(6-4-11)15(17)18/h3-6,9-10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYYUVZSWZFHEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(furan-2-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2888036.png)
![N-[2-(diethylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2888037.png)


![Methyl 2-amino-2-[3-(2,6-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2888042.png)
![N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2888043.png)

![N-{4-[({2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B2888046.png)

![N-[3-(2-oxoazetidin-1-yl)phenyl]-3-propanamidopiperidine-1-carboxamide](/img/structure/B2888051.png)


![pentasodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[oxido(phosphonatooxy)phosphoryl]oxyoxolan-2-yl]methyl phosphate](/img/no-structure.png)